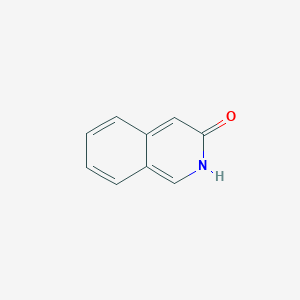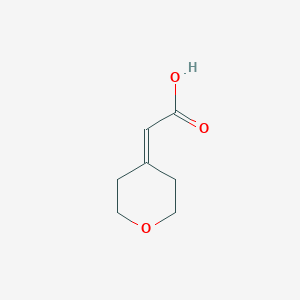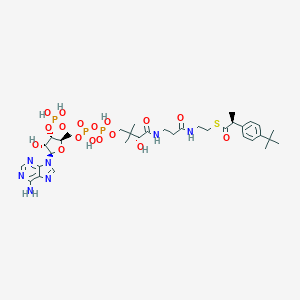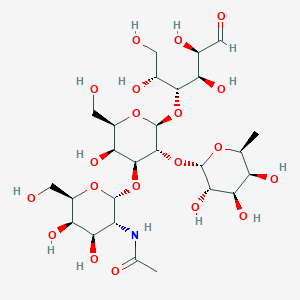
3-Hydroxyisoquinoline
Overview
Description
3-Hydroxyisoquinoline is a compound used in a polymeric mixture of polyvinyl alcohol (PVA) along with Nile Red to produce white light through Förster resonance energy transfer . It has an empirical formula of C9H7NO .
Synthesis Analysis
A convenient method for the synthesis of 3-Hydroxyisoquinolines has been disclosed. It involves the use of β-ketoesters in a one-pot aryne acyl-alkylation/condensation procedure .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringOc1cc2ccccc2cn1 . Two excited state proton transfer mechanisms of this compound in cyclohexane and acetic acid have been investigated . Chemical Reactions Analysis
The chemical reactions of this compound involve two excited state proton transfer mechanisms. These mechanisms were investigated in cyclohexane and acetic acid based on time-dependent density functional theory (TDDFT), suggesting a different double-proton transfer mechanism .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 192-194 °C (lit.) . Its spectral and photophysical properties have been studied in various protic/aprotic solvents .Scientific Research Applications
1. Fluorescence Applications
3-Hydroxyisoquinolines (ISOs) have shown promising applications as novel fluorescent dyes, particularly for cell nuclei. A study highlighted the use of a highly functionalized ISO exhibiting blue fluorescence in an invertebrate animal model, where larvae exposed to ISO showed intense fluorescence localized in cell nuclei. This suggests potential use in biological imaging and cellular studies (Mercurio et al., 2021).
2. Photoelectron Spectroscopy
Research involving the photoionization of gas phase 3-hydroxyisoquinoline using VUV synchrotron radiation has provided insights into its electronic states and ionization energies. This could have implications in the fields of physical chemistry and material sciences (Pan et al., 2013).
3. Proton Transfer and Tautomerization Studies
This compound has been the subject of various studies examining its tautomerization mechanisms, which are fundamental to understanding its chemical behavior. Investigations into the tautomerization in different states and complexes offer valuable information for theoretical and computational chemistry (Fernández-Ramos et al., 2000).
4. Potential in Medicinal Chemistry
Certain derivatives of this compound, such as 2-hydroxyisoquinoline-1,3(2H,4H)-diones, have been evaluated for their inhibitory properties against various biological targets like HIV-1 integrase. These studies contribute to the development of potential therapeutic agents (Billamboz et al., 2013).
5. Solvent Effects on Chemical Behavior
The impact of solvents on the structures, energetics, and tautomerizations of this compound has been explored, providing insights into how different environments affect its chemical behavior. This research is significant for understanding solvent effects in chemical reactions and processes (Xiao et al., 2015).
6. Synthesis of Novel Compounds
Efforts in synthesizing novel fluorescent isoquinoline derivatives and exploring their photophysical properties have expanded the potential applications of this compound in areas like organic electronics and material science (Moni et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2H-isoquinolin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-9-5-7-3-1-2-4-8(7)6-10-9/h1-6H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPOFOQUZZUVQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=O)NC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20997882 | |
| Record name | Isoquinolin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20997882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7651-81-2 | |
| Record name | 3(2H)-Isoquinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7651-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoquinolin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20997882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxyisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3-hydroxyisoquinoline?
A1: this compound has a molecular formula of C9H7NO and a molecular weight of 145.16 g/mol.
Q2: What tautomeric forms can this compound exist in?
A2: this compound can exist in two tautomeric forms: the lactim (this compound) form and the lactam (1H-isoquinolin-3-one) form. [, ]
Q3: What spectroscopic techniques have been used to study this compound?
A4: Various spectroscopic techniques have been employed to study this compound, including UV-Vis spectroscopy, infrared (IR) spectroscopy, fluorescence spectroscopy, and slow photoelectron spectroscopy (SPES). [, , , ]
Q4: What does the UV spectrum of this compound reveal about its tautomeric forms?
A5: UV spectroscopy has been instrumental in determining the dominant tautomeric forms of this compound and its derivatives in various solvents. []
Q5: What insights can be gained from the slow photoelectron spectrum (SPES) of this compound?
A6: SPES studies on this compound reveal that near the ionization thresholds, photoionization occurs primarily through a direct process. The spectra, supported by theoretical calculations, help assign vibrational transitions and determine the adiabatic ionization energy of the molecule. []
Q6: How has computational chemistry been utilized in understanding this compound?
A7: Computational methods like density functional theory (DFT), time-dependent density functional theory (TDDFT), and coupled cluster methods have been employed to investigate the tautomerization mechanisms, excited state properties, and solvent effects on this compound. [, , , ]
Q7: What do theoretical calculations reveal about the tautomerization mechanism of this compound?
A8: Theoretical studies suggest that the proton transfer process during tautomerization of this compound is a tunneling event significantly influenced by the movement of heavier atoms involved in hydrogen bonding. []
Q8: What synthetic applications utilize this compound as a building block?
A9: this compound serves as a valuable scaffold in organic synthesis. For instance, it acts as a reactant in the synthesis of substituted pyrano[2,3-c]isoquinolines (2-amino-4H-chromenes) via a three-component reaction. []
Q9: Has this compound been explored in the context of aryne chemistry?
A10: Yes, this compound plays a crucial role in the synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones from β-ketoesters via a one-pot aryne acyl-alkylation/condensation procedure. [, ]
Q10: How does the substitution pattern on this compound affect its fluorescence properties?
A11: Research indicates that the substitution pattern on the benzo core of this compound can significantly impact its fluorescence quantum yields, with trimethoxy substitution causing a noticeable red shift in emission bands. []
Q11: Does protonation of the isoquinoline nitrogen influence the fluorescence of this compound derivatives?
A12: Protonation of the isoquinoline nitrogen leads to efficient static quenching of fluorescence in this compound derivatives. []
Q12: What potential biological activities have been explored for this compound derivatives?
A13: Derivatives of this compound have shown potential as inhibitors of HCV NS5b RNA-dependent RNA polymerase, a key target for antiviral drug development. [] Additionally, certain derivatives have been investigated for their 5-lipoxygenase (5-LO) inhibitory activity. [, ]
Q13: Are there any studies exploring the fluorescence properties of this compound derivatives in biological systems?
A14: A highly functionalized this compound derivative exhibited blue fluorescence and localized in the cell nuclei of Ciona intestinalis larvae. This suggests potential applications of this compound derivatives as fluorescent dyes for biological imaging. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2S,3R,4S,5R)-6-[(2S,3R,4R,5R)-2-carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B164684.png)






